molecular formula C16H18N2O B3121607 4-Amino-N-(2-isopropylphenyl)benzamide CAS No. 29027-74-5

4-Amino-N-(2-isopropylphenyl)benzamide

Cat. No.: B3121607
CAS No.: 29027-74-5
M. Wt: 254.33 g/mol
InChI Key: RUPHBOZLECXENU-UHFFFAOYSA-N
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Description

“4-Amino-N-(2-isopropylphenyl)benzamide” is a chemical compound with the molecular formula C16H18N2O and a molecular weight of 254.33 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 16 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . More detailed structural information might be available in databases like PubChem or in the NIST Chemistry WebBook .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 254.33 and a molecular formula of C16H18N2O . More detailed physical and chemical properties might be available in databases like ChemicalBook .

Scientific Research Applications

Cancer Research and Therapeutic Applications

4-Amino-N-(2-isopropylphenyl)benzamide derivatives have been extensively studied for their potential applications in cancer research and treatment. The compound MGCD0103, for instance, is a selective histone deacetylase (HDAC) inhibitor with significant antitumor activity in vivo. It has entered clinical trials and shows promise as an anticancer drug due to its ability to block cancer cell proliferation, induce histone acetylation, and promote cell-cycle arrest and apoptosis (Zhou et al., 2008). Additionally, benzamide derivatives have been found to be effective human carbonic anhydrase inhibitors, a property that can be exploited in the development of novel therapeutic agents for cancer treatment (Abdoli et al., 2018).

Enzyme Inhibition and Medicinal Chemistry

The compound and its derivatives have shown potential in the field of medicinal chemistry, particularly as enzyme inhibitors. A series of benzamide derivatives inhibited various forms of human recombinant alkaline phosphatase and human and rat ecto-5′-nucleotidases, indicating their potential to bind nucleotide protein targets and serve as enzyme inhibitors (Saeed et al., 2015). This property can be of significant interest for further applications in the development of novel drugs.

Antioxidant Activity

Amino-substituted benzamide derivatives have attracted attention due to their capacity to act as powerful antioxidants by scavenging free radicals. Understanding the electrochemical oxidation mechanisms of these compounds is crucial in elucidating their free radical scavenging activity, which can be beneficial in developing antioxidants for therapeutic applications (Jovanović et al., 2020).

Molecular Imaging and Drug Delivery

Benzamide derivatives, due to their neurotropic characteristics, have been found useful for imaging melanoma and melanoma metastases. Compounds like [(123I)]BZA and (99m)Tc labeled benzamides have been developed for melanoma imaging, demonstrating high tumor uptake and potential as imaging agents. These derivatives also hold promise as transporters for cytostatic agents and inhibitors for histone deacetylases, showcasing their versatility in imaging and therapeutic applications (Oltmanns et al., 2009).

Safety and Hazards

The safety data sheet for benzamide suggests that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing mist, gas, or vapors .

Properties

IUPAC Name

4-amino-N-(2-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-11(2)14-5-3-4-6-15(14)18-16(19)12-7-9-13(17)10-8-12/h3-11H,17H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPHBOZLECXENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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